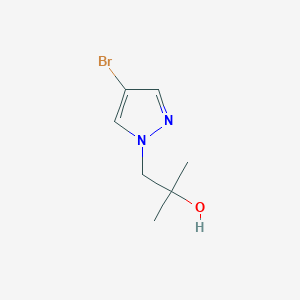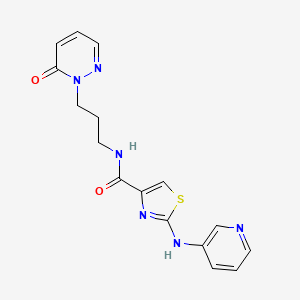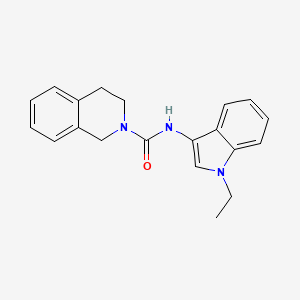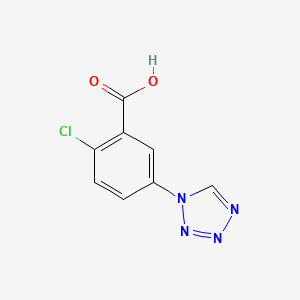
N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide is an organic compound characterized by the presence of furan rings, an ethylthio group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide typically involves the following steps:
Formation of the Furan-2-yl Ethyl Intermediate: The initial step involves the preparation of the 2,2-di(furan-2-yl)ethyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where furan is alkylated using an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethylthio Group: The next step involves the introduction of the ethylthio group. This can be accomplished through a nucleophilic substitution reaction, where the intermediate is treated with an ethylthiol reagent under basic conditions.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety. This can be achieved through an amidation reaction, where the intermediate is reacted with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzamide moiety to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, amines; typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or aminated derivatives
科学的研究の応用
N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the furan rings and ethylthio group may contribute to its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- N-(2-furylmethyl)-2-(ethylthio)benzamide
- N-(2,2-di(furan-2-yl)ethyl)-2-(methylthio)benzamide
- N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzoate
Uniqueness
N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide is unique due to the presence of two furan rings and an ethylthio group, which may impart distinct chemical and biological properties compared to similar compounds. Its structural features may influence its reactivity, stability, and interactions with molecular targets, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-2-24-18-10-4-3-7-14(18)19(21)20-13-15(16-8-5-11-22-16)17-9-6-12-23-17/h3-12,15H,2,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJKPZKJKYRREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2892450.png)
![methyl 2-[(chloromethyl)sulfanyl]pyrimidine-4-carboxylate](/img/structure/B2892452.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2892454.png)

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2892456.png)
![2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2892458.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2892459.png)



![1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone](/img/structure/B2892466.png)
![1-{[1-(6-Fluoropyridine-2-carbonyl)piperidin-3-yl]methyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2892467.png)
![1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2892468.png)
![3-Cyclopropyl-6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2892469.png)
